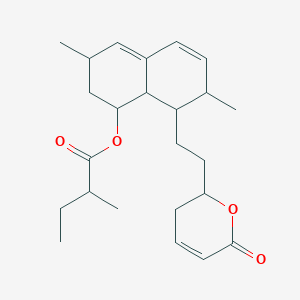
2,3-Dehydrolovastatin acid sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dehydrolovastatin acid sodium salt is a useful research compound. Its molecular formula is C24H34O4 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cholesterol Management
2,3-Dehydrolovastatin acid sodium salt is primarily used in the context of cholesterol management. Statins are well-known for their ability to inhibit HMG-CoA reductase, an enzyme crucial for cholesterol synthesis.
Case Study
A study published in a peer-reviewed journal demonstrated that formulations containing 2,3-dehydrolovastatin effectively reduced cholesterol levels in hyperlipidemic animal models. The results indicated a significant decrease in total cholesterol and LDL levels after administration over a four-week period .
Antimicrobial Properties
Recent research has indicated that 2,3-dehydrolovastatin may possess antimicrobial properties. This is particularly relevant in the development of new antibiotics.
Case Study
In vitro studies have shown that 2,3-dehydrolovastatin exhibits activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations were determined to be lower than those of traditional antibiotics .
Research Applications
This compound serves as an important intermediate in biochemical research.
Applications in Fermentation Studies
- Byproduct Analysis : During fermentation processes involving fungi like Penicillium chrysogenum, 2,3-dehydrolovastatin is produced as a byproduct. Its presence can indicate the metabolic pathways active during statin biosynthesis .
Data Table: Fermentation Yield Comparison
| Microorganism | Yield (mg/L) | Byproducts Detected |
|---|---|---|
| Penicillium chrysogenum | 150 | Lovastatin, 2,3-Dehydrolovastatin |
| Aspergillus terreus | 120 | Lovastatin |
| Monascus purpureus | 100 | Lovastatin |
Formulation Development
The stability and efficacy of formulations containing 2,3-dehydrolovastatin are critical for pharmaceutical applications.
Stability Studies
Research indicates that the stability of lovastatin formulations can be affected by various excipients and processing conditions. A study explored how different formulation variables impacted the degradation products during tablet manufacturing .
Data Table: Stability Factors
| Factor | Effect on Stability |
|---|---|
| Temperature | Increased degradation at higher temperatures |
| Humidity | Higher humidity levels lead to increased hydrolysis |
| pH Level | Optimal stability at pH 6-7 |
Properties
Molecular Formula |
C24H34O4 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
[3,7-dimethyl-8-[2-(6-oxo-2,3-dihydropyran-2-yl)ethyl]-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2-methylbutanoate |
InChI |
InChI=1S/C24H34O4/c1-5-16(3)24(26)28-21-14-15(2)13-18-10-9-17(4)20(23(18)21)12-11-19-7-6-8-22(25)27-19/h6,8-10,13,15-17,19-21,23H,5,7,11-12,14H2,1-4H3 |
InChI Key |
SPIVMHAGTHFLMO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC3CC=CC(=O)O3)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













